
3,5-DIMETHYLCYCLOHEXANE-1-SULFONYL CHLORIDE, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylcyclohexane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1343757-41-4 . It has a molecular weight of 210.72 . The compound is a liquid and is stored at temperatures below -10°C .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-dimethylcyclohexanesulfonyl chloride . The InChI code for the compound is 1S/C8H15ClO2S/c1-6-3-7 (2)5-8 (4-6)12 (9,10)11/h6-8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 210.72 . The compound is stored at temperatures below -10°C .Applications De Recherche Scientifique
Catalyst Development
Researchers have synthesized novel ionic liquids featuring sulfonic acid functionalized pyridinium chloride, utilizing it as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of complex organic compounds. This includes the preparation of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones via multi-component condensation reactions, demonstrating the versatility and efficacy of these catalysts in organic transformations (Moosavi-Zare et al., 2013), (Khazaei et al., 2013).
Material Synthesis
The creation of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties, has been reported. These materials exhibit exceptional properties, including solubility in various organic solvents, high glass transition temperatures, and remarkable thermal stability, making them suitable for advanced applications in materials science (Xiao-Ling Liu et al., 2013).
Molecular Separation and Solvent Systems
The study of diastereomeric mixtures in molecular separation has shown intriguing behaviors, such as "racemic compound-like" crystallization and selective solvation effects, which are of interest for designing novel separation processes and understanding molecular interactions (Startseva et al., 2014). Moreover, the exploration of binary mixtures of ionic liquids for the extractive separation of challenging chemical pairs highlights the potential of these mixtures in enhancing separation efficiency and selectivity (Salleh et al., 2019).
Organic Synthesis and Stereochemistry
The synthesis and study of various organic compounds, leveraging the unique reactivity and stereochemical control offered by sulfonic acid functionalized catalysts, provide insights into the mechanistic aspects of complex reaction pathways. This includes the diastereoselective formation of cyclohexanes and the understanding of molecular rearrangements, contributing to the field of synthetic organic chemistry (Tietze & Beifuss, 2003), (Torosyan et al., 2011).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3,5-dimethylcyclohexane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQLDPVPSEMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)
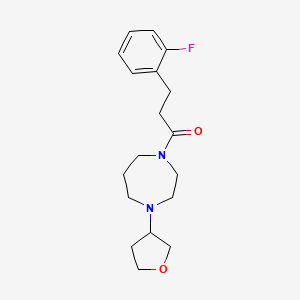
![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610631.png)
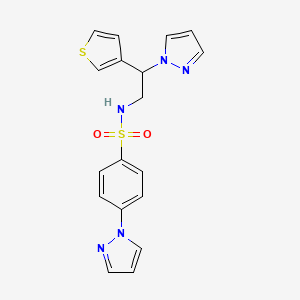

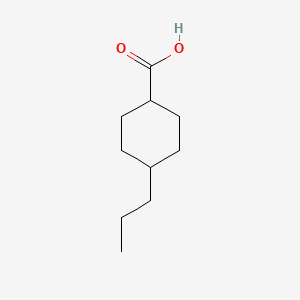
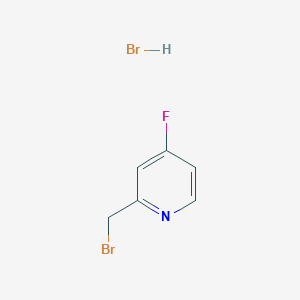
![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)
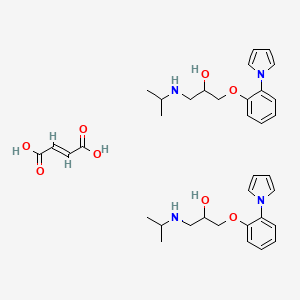
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2610642.png)
![[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2610643.png)
![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

![N~1~-[(4-chlorophenyl)methylene]-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2610649.png)